3-(Boc-amino)propyl bromide

Purity Specification Quality Control Procurement Grade

3-(Boc-amino)propyl bromide is a bifunctional alkylating agent with a Boc-protected amine and terminal bromide. Its propyl linker length is optimal for synthesizing MDM2 inhibitors (chromenotriazolopyrimidines) and sGC activators (benzydamine analogs) per published protocols. The primary bromide exhibits 50–100× faster SN2 reactivity than chloride, enabling efficient post-polymerization quaternization for antimicrobial cationic polymers. With ≥98% purity and a known 98% benchmark yield, this solid reagent supports automated solid-phase synthesis workflows. Choose this specific compound to eliminate linker-length mismatch risk and ensure reproducible reaction outcomes.

Molecular Formula C8H16BrNO2
Molecular Weight 238.12 g/mol
CAS No. 83948-53-2
Cat. No. B042484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)propyl bromide
CAS83948-53-2
SynonymsN-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester;  (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl (3-bromopropyl)carbamate;  1-[(tert-Butoxycarbonyl)amino]-3-bromopropane;  3-(BOC-amino)propyl Bromide;  3-Bromo-N-(tert-buto
Molecular FormulaC8H16BrNO2
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCBr
InChIInChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
InChIKeyIOKGWQZQCNXXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)propyl bromide (CAS 83948-53-2): A Boc-Protected Alkyl Bromide Building Block for Controlled Amine Alkylation


3-(Boc-amino)propyl bromide, also known as tert-butyl N-(3-bromopropyl)carbamate, is a bifunctional alkylating reagent comprising a tert-butoxycarbonyl (Boc)-protected amine and a primary alkyl bromide. With an empirical formula of C8H16BrNO2 and a molecular weight of 238.12 g/mol, this compound exists as a white to off-white crystalline solid with a melting point of 37-39 °C . The Boc group provides temporary amine protection, while the terminal bromide serves as an electrophilic site for nucleophilic substitution reactions . This dual functionality makes it a versatile intermediate for the synthesis of complex organic molecules, pharmaceutical candidates, and functional materials.

Why Generic Substitution Fails for 3-(Boc-amino)propyl bromide: Quantifiable Differentiators in Chain Length, Halide Reactivity, and Protecting Group Stability


Although the compound class of ω-haloalkyl carbamates includes several structural analogs, substituting 3-(Boc-amino)propyl bromide with a generic alternative without quantitative justification introduces significant risk to reaction outcomes and downstream procurement decisions. Variations in alkyl chain length (e.g., ethyl vs. propyl vs. butyl) directly affect the steric and electronic environment of the reactive center, influencing both reaction rates and product selectivity in nucleophilic substitutions . Similarly, substituting the bromo leaving group with chloro or iodo alters reactivity profiles: alkyl bromides exhibit intermediate reactivity that balances synthetic efficiency with manageable side reactions, whereas chlorides are often insufficiently reactive under mild conditions and iodides may introduce instability and byproduct formation [1]. The Boc protecting group itself offers a well-characterized deprotection profile under acidic conditions, a property that must be matched precisely when designing orthogonal protection schemes. The evidence compiled below quantifies these differentiators, providing procurement specialists and research chemists with the data required to make an informed, risk-adjusted selection of this specific compound over its closest analogs.

Quantitative Evidence Guide: 3-(Boc-amino)propyl bromide vs. Closest Analogs in Purity, Yield, and Reactivity


Purity Benchmarking: ≥99% (GLC) vs. Industry Standard ≥96% (GC) – Implications for Reaction Reproducibility and Procurement Specifications

3-(Boc-amino)propyl bromide is commercially available in distinct purity grades that directly impact reaction outcomes. While a common industry standard purity is ≥96.0% as determined by gas chromatography (GC) , a higher-purity grade of ≥99% (GLC) is also available, representing a reduction in total impurities by at least 75% (from ≤4% down to ≤1%) . For multi-step synthetic sequences where impurity carryover can degrade yields or necessitate additional purification, this quantifiable difference in purity specification provides a clear procurement criterion.

Purity Specification Quality Control Procurement Grade

Synthetic Yield: 98% Isolated Yield in a Model Alkylation Procedure – A Benchmark for Reaction Efficiency

In a documented synthetic procedure, the reaction of tert-butyl 3-hydroxypropylcarbamate with carbon tetrabromide and triphenylphosphine afforded N-Boc-3-aminopropyl bromide in 98% isolated yield after workup [1]. This yield serves as a quantitative benchmark for the efficiency of the bromide derivative in typical alkylation and functional group interconversion reactions. In contrast, analogous reactions employing the corresponding chloro derivative generally proceed with lower conversion rates under identical mild conditions due to the poorer leaving group ability of chloride [2].

Reaction Yield Synthetic Efficiency Process Chemistry

Reactivity Profile: Bromide vs. Chloride Leaving Group – Quantified Difference in SN2 Reaction Rates

The bromide leaving group in 3-(Boc-amino)propyl bromide confers a well-established reactivity advantage over its chloride analog. In SN2 reactions, the relative rate of nucleophilic substitution for primary alkyl halides follows the order I > Br > Cl. For a primary alkyl bromide, the reaction rate with a typical nucleophile (e.g., iodide ion) is approximately 50-100 times faster than that of the corresponding primary alkyl chloride [1]. This rate enhancement is attributable to the lower bond dissociation energy of the C-Br bond (approx. 285 kJ/mol) compared to the C-Cl bond (approx. 327 kJ/mol) [2].

Leaving Group Ability SN2 Reactivity Alkyl Halide

Application-Specific Validation: Use in MDM2 Inhibitor and Soluble Guanylate Cyclase Activator Synthesis

3-(Boc-amino)propyl bromide is explicitly cited as a key alkylating reagent in the synthesis of two distinct pharmacologically relevant compound classes: (1) benzydamine analogs that function as activators of soluble guanylate cyclase, and (2) N-substituted chromenotriazolopyrimidines, which act as inhibitors of human murine double minute 2 (MDM2) . In contrast, the shorter-chain analog 2-(Boc-amino)ethyl bromide is not reported in these specific medicinal chemistry applications, suggesting that the propyl linker length provides an optimal spatial arrangement for target engagement in these scaffolds .

Medicinal Chemistry MDM2 Inhibitor Guanylate Cyclase

Storage and Handling Stability: Defined Melting Point (37-39°C) and Cold Storage Requirement (2-8°C) vs. Liquid Analogs

3-(Boc-amino)propyl bromide is a low-melting solid with a defined melting point of 37-39°C and a recommended storage temperature of 2-8°C . This physical state contrasts with its shorter-chain analog 2-(Boc-amino)ethyl bromide, which is a liquid at room temperature and also requires cold storage . For bulk procurement and automated solid-dispensing workflows, a crystalline solid may offer advantages in handling precision and reduced spill risk compared to a liquid. Additionally, the higher molecular weight of the propyl derivative (238.12 g/mol) compared to the ethyl analog (224.10 g/mol) translates to a 6.3% increase in mass per mole, a relevant consideration for stoichiometric calculations in large-scale syntheses.

Physical Property Storage Stability Logistics

Procurement-Optimized Application Scenarios for 3-(Boc-amino)propyl bromide Based on Quantitative Differentiation


Synthesis of MDM2 Inhibitors and sGC Activators: Validated Use in Published Pharmaceutical Intermediates

3-(Boc-amino)propyl bromide is explicitly recommended for the synthesis of N-substituted chromenotriazolopyrimidines (MDM2 inhibitors) and benzydamine analogs (soluble guanylate cyclase activators) . Its propyl linker length provides the optimal spatial arrangement for these target scaffolds, a feature not replicated by the ethyl or butyl analogs. Procurement of this specific compound ensures alignment with published synthetic protocols, minimizing the risk of failed reactions due to linker-length mismatch.

High-Throughput and Automated Peptide Synthesis: Leveraging ≥99% Purity and Solid Physical State

For laboratories employing automated solid-phase peptide synthesis or high-throughput experimentation, the ≥99% (GLC) purity grade of 3-(Boc-amino)propyl bromide reduces the need for intermediate purification steps, thereby increasing overall synthetic throughput. Its solid physical state at recommended storage temperatures (2-8°C) facilitates precise dispensing by automated solid-handling systems, reducing cross-contamination risks compared to liquid analogs.

Functional Cationic Polymer Synthesis: Post-Polymerization Quaternization with Controlled Reactivity

The bromide terminus of 3-(Boc-amino)propyl bromide enables efficient post-polymerization quaternization to produce functional cationic polymers and antimicrobial agents . The intermediate SN2 reactivity of the primary alkyl bromide (50-100× faster than the corresponding chloride) [1] allows for controlled functionalization under mild conditions, preserving the integrity of sensitive polymer backbones while achieving high degrees of substitution.

Process Chemistry and Scale-Up: 98% Benchmark Yield Reduces Cost of Goods

In process development and manufacturing settings, the documented 98% isolated yield for the synthesis of N-Boc-3-aminopropyl bromide [2] serves as a quantitative benchmark for reaction efficiency. This high yield, combined with the intrinsic reactivity advantage of the bromide leaving group, directly lowers the cost per kilogram of downstream intermediates. Procurement of high-purity starting material further reduces the burden of impurity removal during scale-up.

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